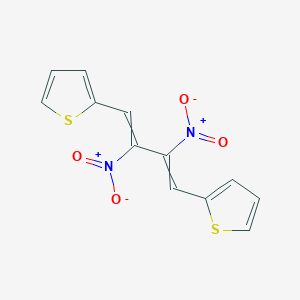![molecular formula C22H36O2Sn B12553153 Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane CAS No. 172165-97-8](/img/structure/B12553153.png)
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and an acrylate moiety substituted with a 3-methylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate acrylate derivative. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the organotin compound. Common solvents used include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of organotin compounds like this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The tin atom can be substituted with other groups, such as halides or alkyl groups.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) or tributyltin hydride (Bu3SnH) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Radical Reactions: Radical initiators like AIBN or light irradiation are used to initiate radical reactions.
Major Products
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are organotin halides or alkylated organotin compounds.
Radical Reactions: The products vary depending on the specific radical reaction but often include reduced or cyclized organic compounds.
Aplicaciones Científicas De Investigación
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including reduction, substitution, and cyclization. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar radical-forming properties.
Tributylphenylstannane: Another organotin compound with a phenyl group instead of the acrylate moiety.
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane: Similar in structure but with different substituents on the acrylate moiety.
Uniqueness
This compound is unique due to its specific acrylate moiety substituted with a 3-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where its particular reactivity is advantageous.
Propiedades
Número CAS |
172165-97-8 |
|---|---|
Fórmula molecular |
C22H36O2Sn |
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
tributylstannyl 3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2.3C4H9.Sn/c1-8-3-2-4-9(7-8)5-6-10(11)12;3*1-3-4-2;/h2-7H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
MXZVWAOEYNSKBE-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
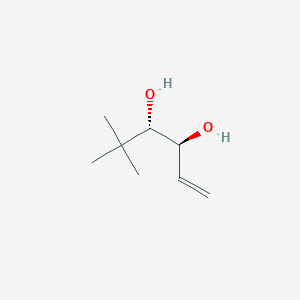
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

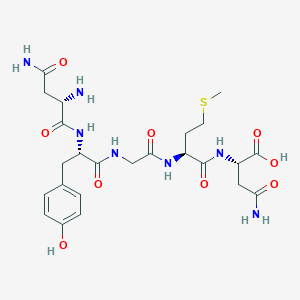
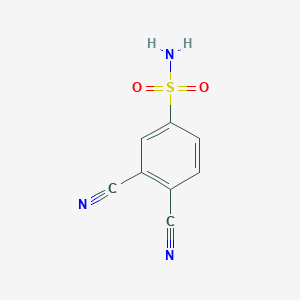
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
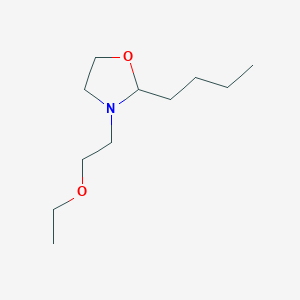
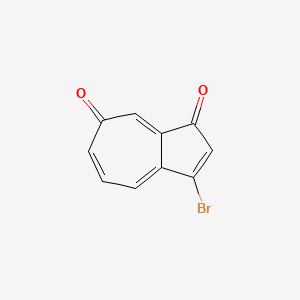
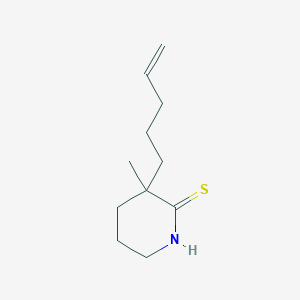
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
